molecular formula C7H6BrN3O B2924477 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1443677-11-9

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B2924477
CAS No.: 1443677-11-9
M. Wt: 228.049
InChI Key: XZNHYIPNLCECEA-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1443677-11-9) is a brominated heterocyclic compound that serves as a valuable synthetic intermediate and inhibitor in pharmaceutical and organic chemistry research. This compound, with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol, is characterized by its high purity, often specified at 98% or greater . It is typically supplied as a white to off-white powder and requires storage under cool, dry conditions between 2-8°C to maintain stability . The presence of the bromine atom on the dihydropyridopyrimidinone scaffold makes it a versatile building block for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of novel chemical space in drug discovery programs. Researchers utilize this compound primarily as a key precursor in the synthesis of more complex molecular architectures for the development of potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For a comprehensive list of hazard statements and precautionary measures, please refer to the associated Safety Data Sheet (SDS) .

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1,3H,2H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNHYIPNLCECEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)N1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method provides a clean, efficient, and high-yielding protocol for the synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can contribute to a more sustainable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of C5–C6 unsaturated derivatives.

    Reduction: Formation of fully saturated pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of various substituted pyrido[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. It has a bromine atom at the 6th position and a dihydropyrido[2,3-d]pyrimidin-2(1H)-one core structure. Its potential biological activities and applications in drug discovery make it significant in medicinal chemistry.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.
  • Biology It is investigated as a bioactive molecule, specifically for its antimicrobial, antiviral, and anticancer properties.
  • Medicine It is explored as a potential lead compound in drug discovery for treating various diseases.
  • Industry It is utilized in developing new materials and as a precursor in synthesizing functionalized derivatives.

This compound has significant potential in medicinal chemistry because of its unique chemical structure and biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Recent studies have shown that this compound has antimicrobial activity against different bacterial strains. An in vitro case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL for both pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Preparation Methods

This compound can be synthesized through various routes, one of which involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. Industrial production may use similar synthetic routes on a larger scale, with continuous flow reactors and optimized reaction conditions to improve efficiency and yield. Recycling catalysts and solvents can also enhance sustainability and cost-effectiveness.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 244.05 1.8 0.12 (PBS) Stable in human, rat, mouse microsomes
YM976 344.82 3.5 0.05 (PBS) Moderate hepatic clearance
AMG510 560.55 4.2 <0.01 (PBS) High plasma protein binding (>90%)
Parent scaffold (no substituents) 147.13 0.5 1.2 (PBS) Poor enzymatic stability

Key Observations:

  • Bromine increases molecular weight and logP compared to the parent scaffold (C₇H₅N₃O), reducing aqueous solubility but enhancing lipid membrane permeability .
  • AMG510’s low solubility is attributed to its bulky fluorinated aryl groups, whereas the target compound’s smaller bromine substitution balances stability and solubility .

Biological Activity

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a compound with significant potential in medicinal chemistry. Its unique chemical structure and biological properties make it a candidate for various therapeutic applications. This article reviews its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H6BrN3O
  • CAS Number : 1443677-11-9
  • Molecular Weight : 228.05 g/mol

The compound features a bromine atom, which may influence its reactivity and biological interactions. The structure can be represented as follows:

SMILES O C1NCC2 CC Br CN C2N1\text{SMILES O C1NCC2 CC Br CN C2N1}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A case study involving its application in vitro demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found to induce apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Research Findings

A comprehensive review of literature reveals that the compound's biological activities are attributed to its ability to interact with various molecular targets. For instance:

  • Kinase Inhibition : Studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and apoptosis.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy against multidrug-resistant bacterial strains.
  • Case Study 2 : Research conducted at a leading cancer research institute showed promising results in reducing tumor size in xenograft models when administered alongside conventional chemotherapy.

Q & A

Q. What are the established synthetic routes for 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and bromination. A two-step approach for analogous pyrido[2,3-d]pyrimidine-2,4-diones starts with 6-amino-1,3-dimethyluracil derivatives. Bromination at the 6-position can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions . A patented method describes cyclocondensation of substituted pyrimidines with ketones or aldehydes, followed by bromination to introduce the 6-bromo substituent . Yield optimization often requires inert atmospheres (e.g., N₂) and anhydrous solvents (e.g., DMF or THF).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis :
  • ¹H NMR : Look for signals corresponding to the dihydropyridone ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.8 ppm). The bromo substituent deshields adjacent protons, causing downfield shifts (e.g., δ 7.5–8.0 ppm) .
  • MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₈H₇BrN₂O). High-resolution MS confirms exact mass (±5 ppm tolerance) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C 42.02%, H 2.75%, N 11.59%) .

Q. What reaction conditions optimize yields during synthesis?

  • Methodological Answer :
  • Temperature : Cyclization steps often require reflux (80–120°C) in polar aprotic solvents (e.g., DMSO or DMF) .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields >50% are achievable with strict moisture control .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for brominated dihydropyrido-pyrimidinones?

  • Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from tautomerism or solvent effects. For example:
  • Tautomeric equilibria : The dihydropyridone ring can interconvert between enol and keto forms, altering proton environments. Use variable-temperature NMR (VT-NMR) to identify dynamic processes .
  • Solvent polarity : DMSO-d₆ enhances hydrogen-bonding interactions, shifting OH or NH peaks (e.g., δ 12.8–13.0 ppm). Compare spectra in CDCl₃ and DMSO-d₆ to confirm assignments .

Q. What strategies enable regioselective bromination in pyrido-pyrimidinone systems?

  • Methodological Answer : Regioselectivity at the 6-position is influenced by:
  • Electronic effects : Electron-rich positions (e.g., para to ring nitrogens) are more reactive. Use directing groups (e.g., methyl or methoxy) to block undesired sites .
  • Reagent choice : NBS in CCl₄ selectively brominates aromatic rings, while PBr₃ may over-brominate. Monitor reactions via TLC and quench intermediates to halt at mono-substitution .

Q. How do solid-state forms (polymorphs, hydrates) impact biological activity?

  • Methodological Answer :
  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) or slurry methods to isolate forms. Characterize via PXRD, DSC, and TGA to identify stability differences .
  • Bioavailability : Hydrates often exhibit lower solubility than anhydrous forms. Perform dissolution testing in PBS (pH 7.4) and correlate with in vitro activity (e.g., IC₅₀ assays) .

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